![molecular formula C9H8N2O3 B12857133 2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid can be compared with other benzoxazole derivatives, such as:
2-Substituted benzoxazole derivatives: These compounds have similar structures but different substituents, which can lead to variations in their biological activities and properties.
Oxazole derivatives: These compounds have a similar heterocyclic ring structure but differ in the position of the nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and properties compared to other similar compounds .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(4-amino-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4,10H2,(H,12,13) |
InChI Key |
FAYFFSOQFNBRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





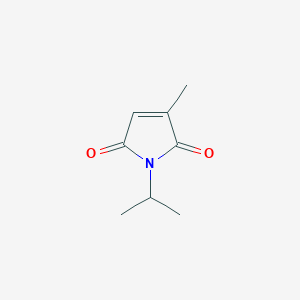
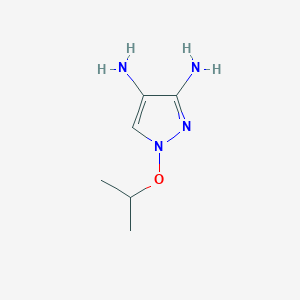



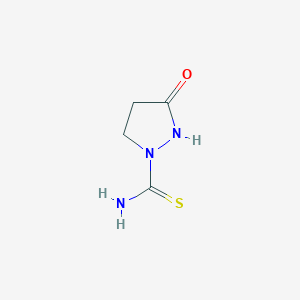
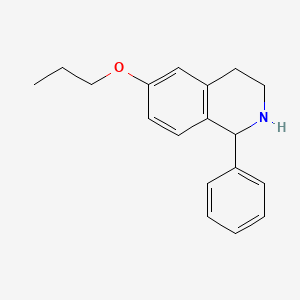
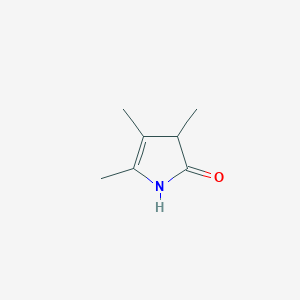
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)

![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
